2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 61047-23-2 . It has a molecular weight of 205.21 and is a solid at room temperature . The compound is a constrained analog of phenylalanine (Phe) and forms an integral part of various biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is represented by the linear formula: C11 H11 N O3 . The compound has a constrained Phe analogue which can fold into a beta-bend and a helical structure .Chemical Reactions Analysis
The compound has been used in the synthesis of various peptide-based drugs . It has also been used in the synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 205.21 and is represented by the linear formula: C11 H11 N O3 .Scientific Research Applications
Neurodegenerative Disease Research
This compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, which has shown potential in the treatment of neurodegenerative disorders . The THIQ scaffold is being studied for its neuroprotective properties that could lead to new therapies for diseases like Parkinson’s and Alzheimer’s.
Infectious Disease Treatment
THIQ analogs, including 2-Formyl-THIQ-3-carboxylic acid, have demonstrated diverse biological activities against various infective pathogens . Research in this area could lead to the development of novel antimicrobial agents.
Synthetic Medicinal Chemistry
The compound serves as a core scaffold in synthetic medicinal chemistry. It’s used to create a wide range of analogs with potent biological activity, which are then screened for various pharmacological properties .
Structural-Activity Relationship (SAR) Studies
Researchers utilize 2-Formyl-THIQ-3-carboxylic acid to understand the relationship between the chemical structure of THIQ compounds and their biological activity. This aids in the design of more effective drugs .
Peptide Research
As a constrained Phe analogue, this compound can fold into specific structures like beta-bends and helices, influencing the side-chain disposition in peptides. This has implications for the development of peptide-based drugs .
Drug Design and Development
The compound’s structural features make it a valuable entity in drug design. Its incorporation into larger molecules can lead to the creation of drugs with desired pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNGQVWZRPUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489132 |
Source
|
Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61047-23-2 |
Source
|
Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.